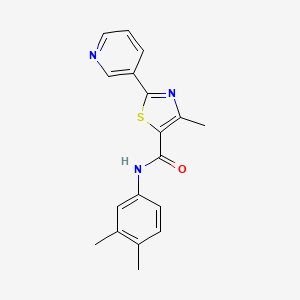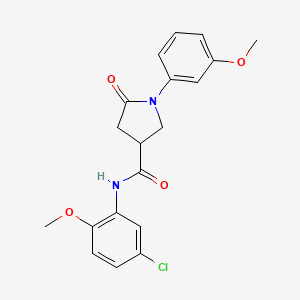![molecular formula C20H13ClN2O3 B4837536 2-(4-chlorophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4837536.png)
2-(4-chlorophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile
Descripción general
Descripción
2-(4-chlorophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile is a synthetic compound that belongs to the class of acrylonitrile derivatives. It has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division and intracellular transport. The inhibition of tubulin polymerization leads to the disruption of microtubule formation, which ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile have been extensively studied. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Furthermore, it has been shown to inhibit angiogenesis, which is the process of new blood vessel formation. Angiogenesis is essential for the growth and progression of tumors, and the inhibition of angiogenesis has been identified as a potential therapeutic target for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-chlorophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile in lab experiments include its potent cytotoxicity against various cancer cell lines, its ability to inhibit tubulin polymerization, and its potential as a lead compound for the development of new anticancer drugs. However, the limitations of using 2-(4-chlorophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile in lab experiments include its low solubility in water and its potential toxicity to normal cells.
Direcciones Futuras
The future directions for the research on 2-(4-chlorophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile include the development of new derivatives with improved solubility and selectivity for cancer cells. Furthermore, the potential applications of 2-(4-chlorophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile in material science, including the development of new polymers and coatings, should be explored. Lastly, the potential use of 2-(4-chlorophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile in combination with other anticancer drugs should be investigated to enhance its therapeutic efficacy.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile has been studied for its potential applications in various scientific research areas, including cancer research, drug discovery, and material science. It has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, it has been identified as a potential lead compound for the development of new anticancer drugs.
Propiedades
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3/c1-13-2-7-17(23(24)25)11-19(13)20-9-8-18(26-20)10-15(12-22)14-3-5-16(21)6-4-14/h2-11H,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPOOSBSEUFHSJ-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-chlorobenzoyl)amino]ethyl 2-chlorobenzoate](/img/structure/B4837459.png)
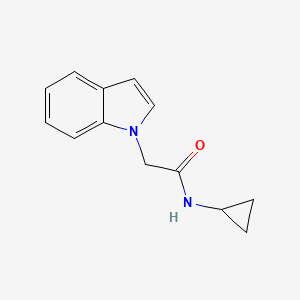
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(4-propoxyphenyl)acetamide](/img/structure/B4837465.png)

![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate](/img/structure/B4837475.png)
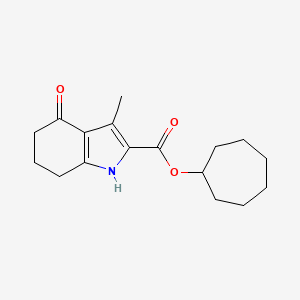
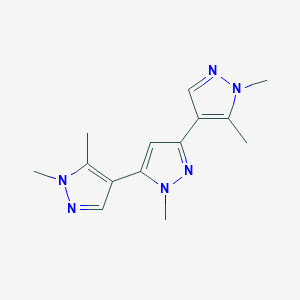

![N-({4-allyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-methylbenzamide](/img/structure/B4837524.png)
![N-(3,4-dichlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4837526.png)
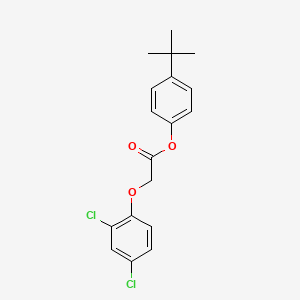
![6-cyclopropyl-N-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4837550.png)
